4-(3-Aminophenyl)-2-nitrobenzoic acid

Description

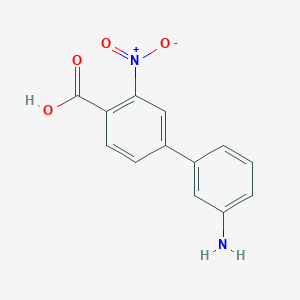

4-(3-Aminophenyl)-2-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 2-position and a 3-aminophenyl group at the 4-position. This structure confers unique physicochemical and reactive properties, making it relevant in pharmaceutical and materials science research. The amino group enables participation in coupling reactions, while the nitro and carboxylic acid groups influence solubility, acidity, and electronic properties .

Properties

IUPAC Name |

4-(3-aminophenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(7-9)15(18)19/h1-7H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKGEJCJUZJAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688660 | |

| Record name | 3'-Amino-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261927-11-0 | |

| Record name | 3'-Amino-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by a coupling reaction with 3-aminophenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents, nucleophiles.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 4-(3-Aminophenyl)-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized forms of the benzoic acid derivative.

Scientific Research Applications

4-(3-Aminophenyl)-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical assays and as a probe in molecular biology.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and participate in various biochemical pathways, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

- 4-(2,3-Difluorophenyl)-2-nitrobenzoic Acid: Differs in the substitution of a difluorophenyl group at the 4-position instead of the 3-aminophenyl group. Fluorine atoms increase electronegativity, altering reactivity and solubility compared to the amino group .

- 4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic Acid: Contains a chlorophenyl-methylamino substituent at the 4-position and a nitro group at the 3-position. The chlorine atom and methylamino group enhance lipophilicity, contrasting with the primary amino group in the target compound .

Table 1: Structural Features of Selected Analogues

Physicochemical Properties

Solubility and Mass Transfer

- 2-Nitrobenzoic Acid : Exhibits a mass transfer coefficient of 1.20×10⁻³ s⁻¹ in water at 303 K. Solubility is enhanced by hydrotropes (e.g., sodium acetate increases the coefficient by 9.5×) .

- 4-Acetamido-3-nitrobenzoic Acid : Melts at 220–222°C, indicating high thermal stability. Its molecular weight (224.17 g/mol) and density (1.526 g/cm³) suggest moderate solubility in polar solvents .

- This compound: While direct solubility data is unavailable, the presence of -NH₂ and -COOH groups implies higher aqueous solubility than non-polar analogues like 4-nitrobenzoic acid.

Table 2: Thermal and Solubility Properties

Functional Group Reactivity

- Amino Group: The 3-aminophenyl substituent in the target compound enables diazotization and Schiff base formation, useful in drug synthesis. This contrasts with 4-nitrobenzoic acid, which lacks amino reactivity .

- Nitro Group : Reducible to amines (e.g., for prodrug activation), a feature shared with analogues like 2-nitrobenzoic acid .

- Carboxylic Acid : Forms salts or esters, enhancing bioavailability. This is common across nitrobenzoic acids .

Key Differences and Limitations

- Solubility: The target compound’s amino group likely improves aqueous solubility compared to 4-nitrobenzoic acid, but this remains unverified experimentally.

- Safety Data: While 4-nitrobenzoic acid has well-documented safety profiles , toxicity data for this compound is lacking.

- Synthetic Utility: The 3-aminophenyl group offers unique reactivity but may complicate synthesis due to competing reactions at the amino site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.